6-(4-methylbenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
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Overview
Description
3-(4-METHYLPHENYL)-6-[(4-METHYLPHENYL)METHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE is a complex organic compound belonging to the triazolopyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHYLPHENYL)-6-[(4-METHYLPHENYL)METHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE typically involves the cyclization of 5-amino-4-methylaminopyrimidine with nitrous acid, followed by catalytic reduction using palladium on a magnesium oxide carrier . The reaction conditions often require warm alkaline solutions or dilute sulfuric acid to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-METHYLPHENYL)-6-[(4-METHYLPHENYL)METHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation techniques.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include nitrous acid for cyclization, palladium catalysts for reduction, and halogenating agents for substitution reactions . The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH playing crucial roles.
Major Products Formed
Scientific Research Applications
3-(4-METHYLPHENYL)-6-[(4-METHYLPHENYL)METHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-METHYLPHENYL)-6-[(4-METHYLPHENYL)METHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to therapeutic effects, such as inhibiting cancer cell growth or combating microbial infections .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-3H-1,2,3-triazolo[4,5-d]pyrimidine: Similar in structure but lacks the methylphenyl groups.
3-Methyl-3H-1,2,3-triazolo[4,5-d]pyrimidine: Contains a methyl group instead of the methylphenyl groups.
Uniqueness
3-(4-METHYLPHENYL)-6-[(4-METHYLPHENYL)METHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE stands out due to its dual methylphenyl groups, which enhance its chemical stability and potential biological activity. This unique structure allows for more diverse applications and interactions compared to its similar counterparts.
Properties
Molecular Formula |
C19H17N5O |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
3-(4-methylphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C19H17N5O/c1-13-3-7-15(8-4-13)11-23-12-20-18-17(19(23)25)21-22-24(18)16-9-5-14(2)6-10-16/h3-10,12H,11H2,1-2H3 |
InChI Key |
VBCWCXKPXDZJPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)C |
Origin of Product |
United States |
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